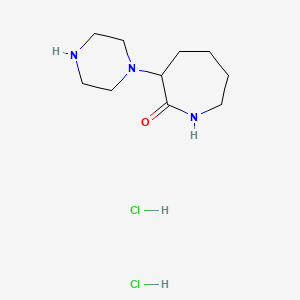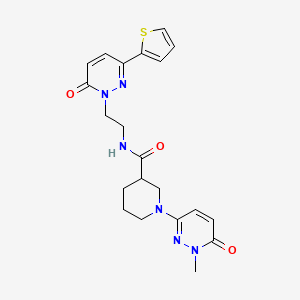![molecular formula C19H23N5O2 B2965259 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylbutanamide CAS No. 899995-85-8](/img/structure/B2965259.png)
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylbutanamide” is an organic compound that belongs to the class of compounds known as pyrazolo[3,4-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to but not sharing a nitrogen atom with a pyrimidine ring .
Molecular Structure Analysis
The molecular structure of this compound would include a pyrazolo[3,4-d]pyrimidine core, which is a fused ring system consisting of a pyrazole ring attached to a pyrimidine ring . The specific positions of the tert-butyl, 4-oxo, and 2-phenylbutanamide groups would need to be determined through further analysis.Scientific Research Applications
Anti-inflammatory and Ulcerogenic Activity
Research on pyrazolo[3,4-d]pyrimidine derivatives, including the synthesis and evaluation of 2-phenylpyrazolo[1,5-a]pyrimidin-7-ones, has shown these compounds exhibit anti-inflammatory properties. A study found that certain derivatives within this class demonstrated higher activity and a better therapeutic index compared to reference drugs like phenylbutazone and indomethacin, without showing ulcerogenic activity, suggesting potential for safer anti-inflammatory medications (Auzzi et al., 1983).
Adenosine Receptor Affinity
Another application involves the synthesis of pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine, which were found to exhibit A1 adenosine receptor affinity. This class of compounds, through structural modifications, demonstrated significant activity in adenosine receptor binding assays. These findings may have implications for the development of drugs targeting cardiovascular diseases, neurological disorders, and other conditions where adenosine receptors play a key role (Harden et al., 1991).
Antimicrobial and Insecticidal Potential
Further, pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial and insecticidal activities. Compounds synthesized from pyrimidine linked with pyrazol-3-yl amines exhibited promising results against Pseudococcidae insects and selected microorganisms, indicating the potential for these compounds in developing new pesticides and antibacterial agents (Deohate and Palaspagar, 2020).
Anticancer and Anti-5-lipoxygenase Agents
In the realm of cancer research, novel pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. Certain derivatives showed potent cytotoxic effects on cancer cell lines and significant inhibition of 5-lipoxygenase, a key enzyme involved in inflammation and cancer. This research opens up avenues for the development of new therapeutic agents for cancer treatment and inflammatory diseases (Rahmouni et al., 2016).
Mechanism of Action
Target of Action
Similar compounds with pyrazolo[3,4-d]pyrimidine scaffolds have been reported to inhibit cyclin-dependent kinase 2 (cdk2), which plays a crucial role in cell cycle regulation .
Mode of Action
Compounds with similar structures have shown significant inhibitory activity against their targets . The interaction with the target often results in changes in the target’s function, leading to downstream effects that can alter cellular processes.
Biochemical Pathways
Inhibition of cdk2, as seen with similar compounds, can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and potentially induce apoptosis in cancer cells.
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines . The inhibition of CDK2 can lead to cell cycle arrest and potentially induce apoptosis in cancer cells.
properties
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-5-14(13-9-7-6-8-10-13)17(25)22-23-12-20-16-15(18(23)26)11-21-24(16)19(2,3)4/h6-12,14H,5H2,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INUNJTVJONZZMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3E)-1-benzyl-3-{[(4-chlorophenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2965178.png)
![4-oxo-N-((tetrahydrofuran-2-yl)methyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2965182.png)
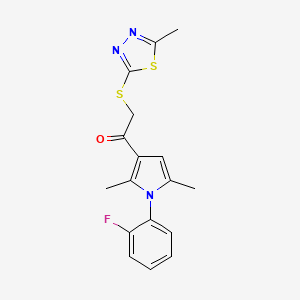
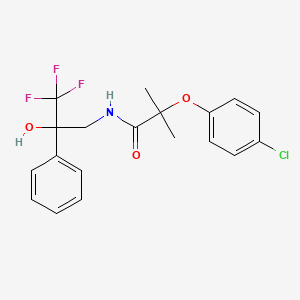

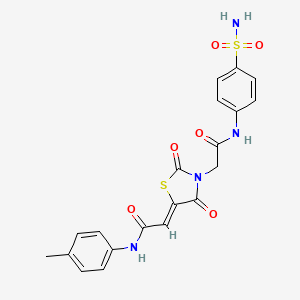
![4-[2-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(oxolan-2-ylmethyl)butanamide](/img/structure/B2965189.png)
![1-(butan-2-yl)-4-methyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2965190.png)
![N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2965191.png)
![N-(2-methoxyethyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2965192.png)

